molecular formula C16H14N6O5S B3873902 4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B3873902
M. Wt: 402.4 g/mol
InChI Key: QAOLAZBFMNPKQE-UHFFFAOYSA-N
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Description

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a combination of pyrimidine and benzenesulfonamide moieties

Properties

IUPAC Name

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S/c1-9-6-7-17-15(19-9)22-28(26,27)11-4-2-10(3-5-11)18-8-12-13(23)20-16(25)21-14(12)24/h2-8H,1H3,(H,17,19,22)(H3,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOLAZBFMNPKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of reagents and conditions would be tailored to scale up the process while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzenesulfonamide group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of a more saturated pyrimidine ring.

Scientific Research Applications

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in DNA repair or as a modulator of cellular signaling pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its combination of pyrimidine and benzenesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Reactant of Route 2
4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

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